molecular formula C8H8ClN3 B021571 5-Chloro-1-methyl-1H-benzimidazol-2-amine CAS No. 103748-25-0

5-Chloro-1-methyl-1H-benzimidazol-2-amine

Cat. No. B021571
M. Wt: 181.62 g/mol
InChI Key: QZDYOBDSZXQLIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Chloro-1-methyl-1H-benzimidazol-2-amine derivatives often involves multi-step processes. For example, Pan Fu-you (2009) described a four-step reaction starting from diethyl ethaneioate to synthesize 5-Chloro-1-methyl-4-nitroimidazole, a closely related compound, with an overall yield of 61.3% (Pan Fu-you, 2009).

Molecular Structure Analysis

The molecular structure of 5-Chloro-1-methyl-1H-benzimidazol-2-amine and its derivatives has been a subject of various studies. Yan-An Li et al. (2012) analyzed the structure of a similar compound, 3,5-Bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine, highlighting its antiperiplanar conformation and hydrogen bonding network (Yan-An Li et al., 2012).

Chemical Reactions and Properties

The chemical reactions and properties of 5-Chloro-1-methyl-1H-benzimidazol-2-amine derivatives are diverse. S. Ram et al. (1992) synthesized a series of 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, demonstrating various chemical properties and potential applications (S. Ram et al., 1992).

Physical Properties Analysis

The physical properties of 5-Chloro-1-methyl-1H-benzimidazol-2-amine derivatives can be determined using various spectroscopic and analytical techniques. M. Noolvi et al. (2014) synthesized 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines and analyzed their physical properties using NMR, IR, and mass spectrometry (M. Noolvi et al., 2014).

Scientific Research Applications

  • Fungicides

    • Field : Agriculture
    • Application : Benzimidazole fungicides are a class of highly effective, low-toxicity, systemic broad-spectrum fungicides . They are widely used in agriculture to prevent and control various plant diseases caused by fungi .
    • Methods : These fungicides are applied to crops to prevent fungal diseases . Specific methods of application can vary depending on the specific fungicide and the crop it’s being applied to .
    • Results : The use of these fungicides has been shown to effectively control a variety of fungal diseases .
  • Antimicrobial Activity

    • Field : Medicinal Chemistry
    • Application : Some benzimidazole derivatives have been found to exhibit potent antimicrobial activity .
    • Methods : These compounds are typically tested in vitro against a variety of microorganisms .
    • Results : Certain benzimidazole derivatives have been found to exhibit significant antimicrobial activity, with MIC values in the range of 9-19 μg/mL against various microorganisms .
  • Anti-Inflammatory

    • Field : Medicinal Chemistry
    • Application : Schiff and Mannich bases of 2-substituted benzimidazoles are known to have anti-inflammatory properties .
    • Methods : These compounds are typically tested in vitro and in vivo for their anti-inflammatory activity .
    • Results : These benzimidazole derivatives have shown significant anti-inflammatory activity in various studies .
  • Anticancer

    • Field : Medicinal Chemistry
    • Application : Certain benzimidazole derivatives have shown promising anticancer properties .
    • Methods : These compounds are typically tested in vitro against a variety of cancer cell lines .
    • Results : Some benzimidazole derivatives have shown significant anticancer activity, inhibiting the growth of various cancer cell lines .
  • Inhibitors of Inducible T-cell Kinase (Itk)

    • Field : Immunology
    • Application : Certain 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amides have been found to inhibit inducible T-cell kinase (Itk), which plays a crucial role in T-cell signaling .
    • Methods : These compounds are typically tested in vitro for their ability to inhibit Itk .
    • Results : Some benzimidazole derivatives have been found to effectively inhibit Itk, potentially impacting T-cell signaling .
  • Antiviral
    • Field : Medicinal Chemistry
    • Application : Certain benzimidazole derivatives have been found to exhibit antiviral properties .
    • Methods : These compounds are typically tested in vitro against a variety of viruses .
    • Results : Some benzimidazole derivatives have shown significant antiviral activity, inhibiting the replication of various viruses .

Future Directions

While specific future directions for “5-Chloro-1-methyl-1H-benzimidazol-2-amine” were not found, benzimidazole derivatives are a focus of ongoing research due to their significant medicinal and pharmacological properties . They are being explored for their potential as anti-inflammatory agents , and several promising therapeutic candidates are undergoing human trials .

properties

IUPAC Name

5-chloro-1-methylbenzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-12-7-3-2-5(9)4-6(7)11-8(12)10/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDYOBDSZXQLIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879360
Record name 1-METHYL-2-AMINO-5-CHLOROBENZIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-methyl-1H-benzimidazol-2-amine

CAS RN

103748-25-0
Record name 1H-Benzimidazol-5-amine, 2-(4-aminophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103748250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-METHYL-2-AMINO-5-CHLOROBENZIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-1-methyl-1H-1,3-benzodiazol-2-amine
Source European Chemicals Agency (ECHA)
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Record name 1H-BENZIMIDAZOL-5-AMINE, 2-(4-AMINOPHENYL)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Hernández-Covarrubias, MA Vilchis-Reyes… - European journal of …, 2012 - Elsevier
This study evaluated the relationship between the physicochemical properties, membrane permeability and in vitro giardicidal activity of twenty nine benzimidazole derivatives (1–7n). …
Number of citations: 37 www.sciencedirect.com

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